molecular formula C18H24Cl2N2O3 B13874844 tert-Butyl 4-((2,4-dichlorobenzyl)carbamoyl)piperidine-1-carboxylate

tert-Butyl 4-((2,4-dichlorobenzyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B13874844
M. Wt: 387.3 g/mol
InChI Key: IKOUZBPYFSUXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-((2,4-dichlorobenzyl)carbamoyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a carbamoyl group, and a 2,4-dichlorobenzyl moiety. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2,4-dichlorobenzyl)carbamoyl)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with tert-butyl chloroformate and 2,4-dichlorobenzylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2,4-dichlorobenzyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

tert-Butyl 4-((2,4-dichlorobenzyl)carbamoyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as an intermediate in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2,4-dichlorobenzyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-((2,4-dichlorobenzyl)carbamoyl)piperidine-1-carboxylate is unique due to the presence of the 2,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C18H24Cl2N2O3

Molecular Weight

387.3 g/mol

IUPAC Name

tert-butyl 4-[(2,4-dichlorophenyl)methylcarbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H24Cl2N2O3/c1-18(2,3)25-17(24)22-8-6-12(7-9-22)16(23)21-11-13-4-5-14(19)10-15(13)20/h4-5,10,12H,6-9,11H2,1-3H3,(H,21,23)

InChI Key

IKOUZBPYFSUXDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.